C.I. Vat Yellow 2
Overview
Description
C.I. Vat Yellow 2, also known as Calcoloid Yellow GCD, is a yellow dye agent . It is used in various applications, including the detection of adsorption behavior on natural sediments .
Synthesis Analysis
The synthesis of C.I. Vat Yellow 2 involves a series of chemical reactions. The first stage in the manufacture of this dye is the preparation of the intermediate 2,6-diaminoanthraquinone . This intermediate is then reacted in naphthalene solvent with benzotrichloride, sulfur, and a cuprous chloride catalyst .Molecular Structure Analysis
The molecular formula of C.I. Vat Yellow 2 is C28H14N2O2S2 . Its exact mass is 474.0497, and its molecular weight is 474.55 .Chemical Reactions Analysis
Vat dyes, including C.I. Vat Yellow 2, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation then fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Physical And Chemical Properties Analysis
C.I. Vat Yellow 2 is an orange powder that is insoluble in water and ethanol . In concentrated sulfuric acid, it appears yellow . It is mainly used for cotton, silk sheets, towels, and monochrome printing .Scientific Research Applications
Camouflage in Textiles
C.I. Vat Yellow 2, along with other vat dyes such as C.I. Vat Blue 6 and C.I. Vat Red 13, has been utilized in the camouflage of cotton fabrics. This application is particularly significant in the near-infrared (NIR) region to imitate the reflectance profile of greenish leaves, an essential aspect for military and hunting textiles. The study by Goudarzi, Mokhtari, and Nouri (2014) demonstrates that cotton fabrics dyed with these vat dyes can effectively provide camouflage in both visible and NIR regions, thereby fulfilling military standards for camouflage materials (Goudarzi, Mokhtari, & Nouri, 2014).
Textile Wastewater Treatment
In the field of environmental science, C.I. Vat Yellow 2 has been the subject of studies focusing on textile wastewater treatment. One notable research by Mishra and Bajpai (2005) assessed the application of Plantago psyllium mucilage for removing dyes, including C.I. Vat Yellow 2, from model textile wastewater. This study emphasizes the potential of using natural polysaccharides for the flocculation and subsequent removal of vat dyes from wastewater, highlighting an environmentally friendly approach to textile wastewater management (Mishra & Bajpai, 2005).
Adsorption Behavior Studies
Understanding the environmental impact of vat dyes also involves examining their interaction with natural materials. Liu et al. (2001) investigated the adsorption behavior of C.I. Vat Yellow 2 on natural sediment. Their research provides insights into the environmental dynamics of this dye, particularly its interactions with river sediments and the factors influencing these interactions. Such studies are critical for assessing the environmental fate and transport of vat dyes in aquatic systems (Liu, Liu, Tang, & Su, 2001).
Electrochemical Treatment
The electrochemical treatment of solutions containing vat dyes, including C.I. Vat Yellow 2, is a crucial area of research in environmental engineering. Zarei et al. (2009) explored the use of carbon-PTFE and carbon nanotube-PTFE electrodes for the degradation of C.I. Vat Yellow 2 in aqueous solutions. Their findings contribute to the development of more efficient and environmentally sustainable methods for the treatment of dye-contaminated water (Zarei, Salari, Niaei, & Khataee, 2009).
Safety And Hazards
Future Directions
The future directions for C.I. Vat Yellow 2 and other vat dyes involve addressing the environmental consequences associated with their manufacture. The hazardous organic chemicals, solvents, and heavy metals used in the manufacture of vat dyes can lead to severe environmental consequences at locations where wastewater and solid waste management practices are deficient . Therefore, future research and development in this field may focus on finding more environmentally friendly manufacturing processes and waste management practices .
properties
IUPAC Name |
6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQNEGBFFGLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051646 | |
Record name | C.I. Vat Yellow 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless grains; [MSDSonline] | |
Record name | C.I. Vat Yellow 2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4117 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
C.I. Vat Yellow 2 | |
CAS RN |
129-09-9 | |
Record name | 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Vat Yellow 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Yellow 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAT YELLOW 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562H14C4U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | C.I. VAT YELLOW 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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